molecular formula C9H10BrNO2 B6165044 methyl 3-(6-bromopyridin-3-yl)propanoate CAS No. 1616279-59-4

methyl 3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B6165044
CAS No.: 1616279-59-4
M. Wt: 244.1
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Description

Methyl 3-(6-bromopyridin-3-yl)propanoate is a pyridine derivative characterized by a bromine substituent at the 6-position of the pyridine ring and a methyl ester group attached via a propanoate linker. The molecular formula is inferred as C₉H₁₀BrNO₂, with a molecular weight of approximately 244.09 g/mol (adjusted from the ethyl analog’s 258.115 g/mol ).

The bromine atom at the pyridine’s 6-position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows hydrolysis to carboxylic acids for further derivatization . Synthesis likely involves catalytic methods, as seen in analogous compounds using iridium catalysts and Hantzsch esters .

Properties

CAS No.

1616279-59-4

Molecular Formula

C9H10BrNO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-bromopyridin-3-yl)propanoate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification process involves the reaction of the brominated pyridine with a carboxylic acid or its derivative under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromopyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxides, reduced compounds, and hydrolyzed products .

Scientific Research Applications

Methyl 3-(6-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Halogenated Derivatives: Bromine and chlorine in compounds like methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate enhance electrophilicity, enabling nucleophilic aromatic substitution or metal-catalyzed coupling . Amino/Fluoro Groups: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate’s amino group facilitates hydrogen bonding, while fluorine’s electronegativity modulates electronic properties . Boronic Acid: 6-(BOC-Methylamino)pyridine-3-boronic acid is tailored for Suzuki-Miyaura reactions, a contrast to the ester-based reactivity of the target compound .
  • Ester Variations :

    • Methyl vs. ethyl esters influence solubility and boiling points; methyl esters typically exhibit higher polarity and lower molecular weights .
    • Acrylate esters (e.g., methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate) introduce conjugation, affecting UV absorption and rigidity .

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